molecular formula C14H17ClO3 B1212038 Clomoxir CAS No. 88431-47-4

Clomoxir

Cat. No.: B1212038
CAS No.: 88431-47-4
M. Wt: 268.73 g/mol
InChI Key: ACZKTJZXXSHIGF-UHFFFAOYSA-N
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Description

Clomoxir is a chemical compound known for its role as an inhibitor of carnitine palmitoyltransferase I. This enzyme is crucial for the oxidation of long-chain fatty acids in mitochondria. This compound was initially developed as a potential treatment for conditions such as diabetes and arrhythmias due to its ability to modulate fatty acid metabolism .

Scientific Research Applications

Clomoxir has a wide range of applications in scientific research:

Mechanism of Action

Clomoxir acts by binding to the estrogen receptor of the hypothalamus-pituitary gland, relieving the feedback effect of estrogen on the hypothalamus-pituitary gland, and increasing the secretion of pituitary gonadotropin to promote follicular growth and development . It is used in the treatment of female infertility with anovulation, insufficient corpus luteum function, testing ovarian function, detecting dysfunction of the hypothalamus-pituitary-gonad axis in men, and treating infertility due to oligozoospermia .

Safety and Hazards

Clomoxir is considered toxic. It may impair fertility and pose a possible risk of harm to the unborn child . Safety precautions include avoiding exposure, wearing suitable protective clothing and gloves, and seeking medical advice immediately in case of accident or if you feel unwell .

Preparation Methods

Synthetic Routes and Reaction Conditions: Clomoxir can be synthesized through the reaction of 2-oxiranecarboxylic acid with 4-chlorophenylpentyl bromide. The reaction typically involves the use of a base such as sodium hydroxide in an organic solvent like dimethyl sulfoxide. The reaction conditions include maintaining a temperature of around 60-70°C for several hours to ensure complete reaction .

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions: Clomoxir undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like sodium hydroxide and organic solvents are commonly used.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Comparison with Similar Compounds

    Etomoxir: Another inhibitor of carnitine palmitoyltransferase I, used in similar research applications.

    Methyl palmoxirate: A compound with similar inhibitory effects on fatty acid oxidation.

Uniqueness: Clomoxir is unique in its specific inhibition of carnitine palmitoyltransferase I and its potential therapeutic applications. Compared to similar compounds, this compound has shown distinct effects in preclinical studies, particularly in its antiarrhythmic and antidiabetic properties .

Properties

IUPAC Name

2-[5-(4-chlorophenyl)pentyl]oxirane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClO3/c15-12-7-5-11(6-8-12)4-2-1-3-9-14(10-18-14)13(16)17/h5-8H,1-4,9-10H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACZKTJZXXSHIGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)(CCCCCC2=CC=C(C=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70869005
Record name 2-[5-(4-Chlorophenyl)pentyl]oxirane-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70869005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88431-47-4
Record name Clomoxir [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088431474
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CLOMOXIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PD884XOZ9F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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